molecular formula C16H14BrNO4S4 B11320457 5-bromo-N-[2-phenyl-2-(2-thienylsulfonyl)ethyl]-2-thiophenesulfonamide

5-bromo-N-[2-phenyl-2-(2-thienylsulfonyl)ethyl]-2-thiophenesulfonamide

Cat. No.: B11320457
M. Wt: 492.5 g/mol
InChI Key: SVZKLPXLDQSHDO-UHFFFAOYSA-N
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Description

5-Bromo-N-[2-phenyl-2-(thiophene-2-sulfonyl)ethyl]thiophene-2-sulfonamide is a complex organic compound that features a bromine atom, a phenyl group, and two thiophene-2-sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-phenyl-2-(thiophene-2-sulfonyl)ethyl]thiophene-2-sulfonamide can be achieved through a multi-step process. One common method involves the reaction of 5-bromothiophene-2-sulfonyl fluoride with ammonium hydroxide in 2-methyltetrahydrofuran . This reaction forms 5-bromothiophene-2-sulfonamide, which can then be further reacted with 2-phenyl-2-(thiophene-2-sulfonyl)ethylamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-[2-phenyl-2-(thiophene-2-sulfonyl)ethyl]thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

5-Bromo-N-[2-phenyl-2-(thiophene-2-sulfonyl)ethyl]thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-phenyl-2-(thiophene-2-sulfonyl)ethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can form strong hydrogen bonds with enzyme active sites, leading to inhibition of enzyme activity. The thiophene rings can also participate in π-π stacking interactions with aromatic residues in proteins, further enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N-[2-phenyl-2-(thiophene-2-sulfonyl)ethyl]thiophene-2-sulfonamide is unique due to its combination of bromine, phenyl, and thiophene-2-sulfonyl groups. This unique structure imparts specific chemical and physical properties that make it suitable for specialized applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C16H14BrNO4S4

Molecular Weight

492.5 g/mol

IUPAC Name

5-bromo-N-(2-phenyl-2-thiophen-2-ylsulfonylethyl)thiophene-2-sulfonamide

InChI

InChI=1S/C16H14BrNO4S4/c17-14-8-9-16(24-14)26(21,22)18-11-13(12-5-2-1-3-6-12)25(19,20)15-7-4-10-23-15/h1-10,13,18H,11H2

InChI Key

SVZKLPXLDQSHDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(S2)Br)S(=O)(=O)C3=CC=CS3

Origin of Product

United States

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